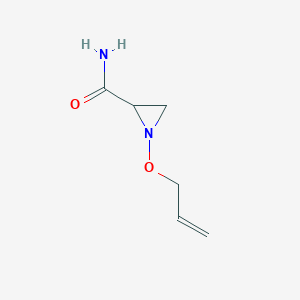

1-Allyloxyaziridine-2-carboxamide

Description

1-Allyloxyaziridine-2-carboxamide is a specialized aziridine derivative characterized by an allyloxy substituent (-OCH₂CH=CH₂) and a carboxamide group (-CONH₂) attached to the strained three-membered aziridine ring. This compound belongs to the aziridine family, known for their reactivity due to ring strain and electron-rich nitrogen, making them valuable intermediates in medicinal and synthetic chemistry .

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

1-prop-2-enoxyaziridine-2-carboxamide |

InChI |

InChI=1S/C6H10N2O2/c1-2-3-10-8-4-5(8)6(7)9/h2,5H,1,3-4H2,(H2,7,9) |

InChI Key |

JBMFTCBMIFRNOR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCON1CC1C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridine Carboxamide Derivatives

The following table compares 1-Allyloxyaziridine-2-carboxamide with key aziridine-based analogs:

Key Observations :

- The strained aziridine ring facilitates nucleophilic attack, useful in ring-opening reactions for drug synthesis .

- Synthetic Complexity: While N-(1-Phenylethyl)aziridine-2-carboxylate esters employ chiral catalysis for asymmetric synthesis , 2-cyanoaziridine-1-carboxamide derivatives require specialized protocols to stabilize the reactive aziridine core .

Non-Aziridine Carboxamides

2.2.1. Indolizine-2-carboxamides (e.g., N-Benzylindolizine-2-carboxamide)

- Structure : Indolizine (bicyclic heterocycle) with carboxamide.

- Synthesis : Acid-amine coupling using indolizine-2-carboxylic acids and amines (e.g., benzylamine) under EDCI/HOBT activation .

- Yield : Moderate (exact yield unspecified for 11d in ).

- Applications : Analogues of isoniazid, targeting tuberculosis with resistance profiles .

2.2.2. Thiazolidine-4-carboxamides (e.g., 3aa, 3ab)

Comparative Analysis :

- Ring Strain vs. Stability : Aziridine derivatives (e.g., this compound) offer higher reactivity than indolizine or thiazolidine carboxamides, but lower thermal and hydrolytic stability .

- Biological Relevance : Indolizine carboxamides show direct anti-tuberculosis activity , whereas aziridine carboxamides are primarily intermediates rather than end-stage drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.